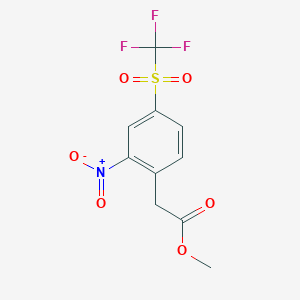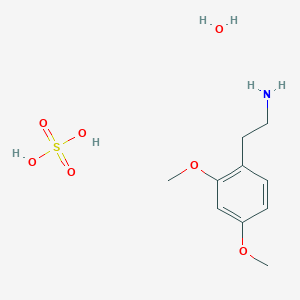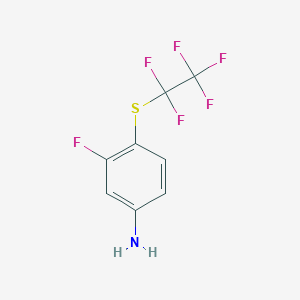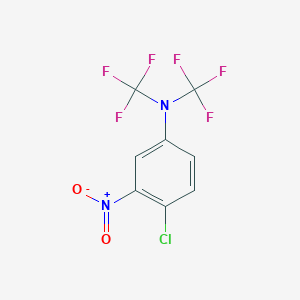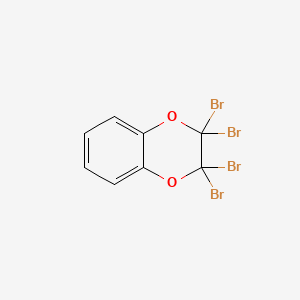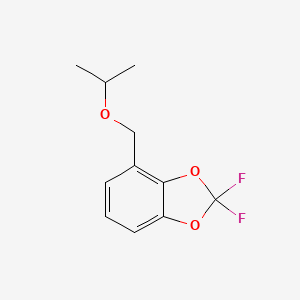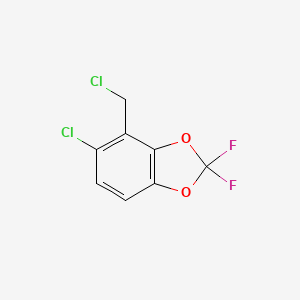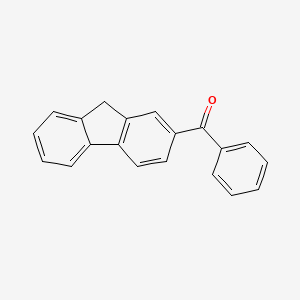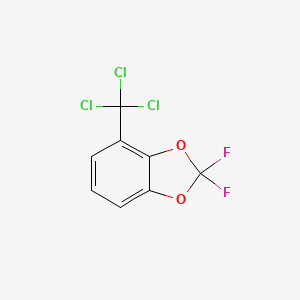
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole, commonly referred to as “4-TDC”, is an organic compound that is a member of the dioxole family. It is a colorless, volatile liquid with a boiling point of 177°C, a melting point of -47°C, and a density of 1.36 g/mL. 4-TDC has a variety of uses in scientific research, ranging from its use as a solvent to its application in organic synthesis.
作用机制
4-TDC is an organic compound that is highly reactive. Its reactivity is due to its trichloromethyl group, which is highly reactive due to its electron-withdrawing nature. This electron-withdrawing nature causes 4-TDC to be a strong nucleophile, which allows it to react with electrophiles, such as carbonyl compounds, in a variety of reactions. This reactivity is also what makes 4-TDC useful in organic synthesis, as it can be used to synthesize a variety of other compounds.
Biochemical and Physiological Effects
4-TDC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also known to be a strong irritant, and exposure to it can cause skin and eye irritation. In addition, 4-TDC has been found to be carcinogenic in animal studies, and it is classified as a potential human carcinogen by the International Agency for Research on Cancer.
实验室实验的优点和局限性
4-TDC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TDC is its low boiling point, which makes it ideal for use as a solvent in organic synthesis. It is also highly volatile, which makes it easy to store and transport. In addition, 4-TDC is relatively inexpensive and readily available. However, 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also a strong irritant and can cause skin and eye irritation. For these reasons, it is important to take proper safety precautions when working with 4-TDC in the laboratory.
未来方向
Given the potential toxicity and carcinogenic effects of 4-TDC, it is important to continue to research the compound and its effects. Future research should focus on identifying the biochemical and physiological effects of 4-TDC, as well as the mechanism of action. In addition, research should focus on the development of safer and more effective methods of synthesis. Finally, research should focus on the development of new applications for 4-TDC, such as its use in drug synthesis or its use as a solvent in other organic synthesis reactions.
合成方法
4-TDC can be synthesized through a number of different methods. One of the most common methods is the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and sodium trichloroacetate as byproducts. Another method involves the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroethylene in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and trichloroethylene as byproducts.
科学研究应用
4-TDC has a variety of applications in scientific research. It is often used as a solvent in organic synthesis, as it is highly volatile and has a low boiling point. It is also used in the synthesis of other organic compounds, such as 4-chloromethyl-2,2-difluoro-1,3-benzodioxole, which can be used to synthesize other compounds. In addition, 4-TDC has been used in the synthesis of pharmaceuticals and drugs, as well as in the synthesis of dyes and pigments.
属性
IUPAC Name |
2,2-difluoro-4-(trichloromethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-7(10,11)4-2-1-3-5-6(4)15-8(12,13)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUWINIHHPLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

